molecular formula C20H17N5S B8662320 [2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine CAS No. 225382-63-8

[2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine

Cat. No. B8662320
CAS RN: 225382-63-8
M. Wt: 359.4 g/mol
InChI Key: JQHMXXPIWZJQBD-UHFFFAOYSA-N
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Description

[2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine is a useful research compound. Its molecular formula is C20H17N5S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

225382-63-8

Product Name

[2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine

Molecular Formula

C20H17N5S

Molecular Weight

359.4 g/mol

IUPAC Name

2-(3-methylimidazol-4-yl)-N-(2-methyl-1H-indol-5-yl)thieno[3,2-b]pyridin-7-amine

InChI

InChI=1S/C20H17N5S/c1-12-7-13-8-14(3-4-15(13)23-12)24-16-5-6-22-17-9-19(26-20(16)17)18-10-21-11-25(18)2/h3-11,23H,1-2H3,(H,22,24)

InChI Key

JQHMXXPIWZJQBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)NC3=C4C(=NC=C3)C=C(S4)C5=CN=CN5C

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Chloro-2-(3-methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridine (600 mg, 2.40 mmol) and 2-methyl-5-aminoindole (422 mg, 2.89 mmol) were dissolved in 20 mL of tert-butanol and 20 mL of dichloroethane and heated to 85° C. The solvent was allowed to evaporate overnight and was replaced the following day with the same amounts as in the initial reaction mixture along with an additional 90 mg of the indole. The solution was heated an additional 24 hours and allowed to go dry as before. Chromatography of the residue with 30-5-% methanol:ethyl acetate afforded 142 mg (16%) of [2-(3-methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine. 1H NMR (400 MHz, CD3OD) δ8.14 (d, 1H), 7.79 (s, 1H), 7.75 (s, 1H), 7.40 (s, 1H), 7.34 (d, 1H), 7.29 (s, 1H), 6.99 (d, 1H), 6.72 (d, 1H), 6.17 (s, 1H), 3.84 (s, 3H), 2.44 (s, 3H). LC-MS: 360, 361 (MH+); HPLC RT: 3.96 min.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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